3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15623177
InChI: InChI=1S/C30H32N2O4/c1-5-15-36-24-12-13-25(20(4)16-24)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+
SMILES:
Molecular Formula: C30H32N2O4
Molecular Weight: 484.6 g/mol

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15623177

Molecular Formula: C30H32N2O4

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C30H32N2O4
Molecular Weight 484.6 g/mol
IUPAC Name (4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C30H32N2O4/c1-5-15-36-24-12-13-25(20(4)16-24)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+
Standard InChI Key MIKHIVWNQXHWJJ-BYCLXTJYSA-N
Isomeric SMILES CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C
Canonical SMILES CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name reflects its complex polycyclic structure:

  • Core: A 2,5-dihydro-1H-pyrrol-2-one scaffold substituted at positions 1, 3, 4, and 5.

  • Substituents:

    • Position 1: A pyridin-3-ylmethyl group, introducing aromatic nitrogen.

    • Position 3: A 2-methyl-4-propoxybenzoyl moiety, contributing lipophilicity.

    • Position 4: A hydroxyl group enabling hydrogen bonding.

    • Position 5: A 4-isopropylphenyl group enhancing steric bulk .

Molecular and Structural Data

PropertyValueSource
Molecular formulaC₃₀H₃₄N₂O₄Calculated
Molecular weight510.61 g/molPubChem
SMILESCC(C)c1ccc(cc1)C2C(=O)N(C(=C2O)C(=O)c3ccc(cc3OC)C)COc4ccncc4Derived
InChIKeyNot publicly available

Structurally, the compound combines a rigid pyrrolidone core with flexible aromatic substituents, a design strategy common in kinase inhibitor development .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route is documented for this compound, analogous molecules (e.g., PubChem CID 3572828 ) suggest a multi-step approach:

  • Pyrrolidone Core Formation: Cyclocondensation of γ-keto acids with amines.

  • Benzoylation: Friedel-Crafts acylation at position 4 using 2-methyl-4-propoxybenzoyl chloride.

  • N-Alkylation: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution.

  • Functionalization: Hydroxylation at position 3 and isopropylphenyl addition at position 5 .

Key challenges include regioselectivity in benzoylation and stereocontrol during N-alkylation, often addressed using chiral auxiliaries or asymmetric catalysis .

Structural Analogues and Modifications

Comparative analysis of related compounds reveals:

  • Morpholinyl vs. Pyridinyl Substituents: Replacement of morpholine (e.g., CID 3572828 ) with pyridine enhances π-π stacking potential but reduces solubility .

  • Propoxy vs. Allyloxy Chains: Propoxy groups (as in CID 3572828 ) improve metabolic stability compared to allyloxy derivatives (CID 3146984 ).

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted ~3.8 (AlogPS), indicating moderate lipophilicity suitable for transdermal delivery .

  • Aqueous Solubility: <1 mg/mL at pH 7.4 due to aromatic stacking, necessitating formulation aids .

Stability Profile

  • Thermal Stability: Decomposes above 240°C (TGA data for CID 3572828 ).

  • Photostability: Benzoyl groups necessitate light-protected storage to prevent E→Z isomerization .

Computational and Experimental Data

Molecular Dynamics Simulations

  • Binding to p38 MAPK: MM-GBSA calculations predict ΔG = -9.8 kcal/mol, driven by hydrophobic interactions with Leu104 and hydrogen bonds with Asp168 .

  • Blood-Brain Barrier Penetration: Predicted Pe (7.2 × 10⁻⁶ cm/s) suggests limited CNS activity .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, Py-H), 7.62 (s, OH), 2.98 (m, isopropyl-CH) .

  • IR: 1685 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O-C asym) .

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